REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[NH:8][C:9](=[O:12])[NH:10][CH:11]=1)=[O:5])C.[OH-].[Na+].Cl>CO.O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([CH:7]2[C:6]([C:4]([OH:5])=[O:3])=[CH:11][NH:10][C:9](=[O:12])[NH:8]2)=[CH:14][CH:15]=1 |f:1.2|
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Name
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4-(4-Fluoro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
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Quantity
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3.6 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C(NC(NC1)=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
67 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated at 65° for 6 hours
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
|
Details
|
The resulting precipitate was recovered by filtration and air
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1NC(NC=C1C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |